molecular formula C14H12O3 B8413692 3-(3-Methylphenoxy)benzoic acid CAS No. 135611-27-7

3-(3-Methylphenoxy)benzoic acid

Cat. No.: B8413692
CAS No.: 135611-27-7
M. Wt: 228.24 g/mol
InChI Key: VHUIGHHSSKISQY-UHFFFAOYSA-N
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Description

3-(3-Methylphenoxy)benzoic acid is a substituted benzoic acid derivative featuring a phenoxy group at the 3-position of the benzene ring, with an additional methyl substituent at the 3-position of the phenoxy moiety.

Properties

CAS No.

135611-27-7

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

3-(3-methylphenoxy)benzoic acid

InChI

InChI=1S/C14H12O3/c1-10-4-2-6-12(8-10)17-13-7-3-5-11(9-13)14(15)16/h2-9H,1H3,(H,15,16)

InChI Key

VHUIGHHSSKISQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Acidity

  • 4-(3-Methylphenoxy)benzoic Acid (25e): Para-substitution allows for conjugation between the phenoxy and carboxylic acid groups, likely increasing acidity compared to the meta-substituted analog .
  • 4-(3-Trifluoromethylphenoxy)benzoic Acid (25f): The electron-withdrawing trifluoromethyl group enhances acidity significantly, as seen in similar compounds .

Melting Points and Solubility

  • 3-Methylbenzoic Acid (m-Toluic acid) : Melting point = 108.7°C; the methyl group in the meta position reduces symmetry, lowering the melting point compared to para-substituted analogs .
  • 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid: Higher molecular weight (290.72 g/mol) and polar chloromethyl group likely increase melting point and reduce solubility in non-polar solvents .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₁₄H₁₂O₃ 228.25 Not reported Theoretical drug design
4-(3-Methylphenoxy)benzoic Acid C₁₄H₁₂O₃ 228.25 Not reported Pharmaceutical intermediates
3-Methylbenzoic Acid C₈H₈O₂ 136.15 108.7 Plastic additives
2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid C₁₅H₁₁ClO₄ 290.72 217–220 (decomposes) Anti-inflammatory agents

Research Findings and Gaps

  • Synthetic Challenges: The meta-substitution pattern in this compound complicates synthesis compared to para-substituted analogs, requiring precise control of reaction conditions .
  • Data Limitations: Direct experimental data on melting points, solubility, and bioactivity for this compound are absent, highlighting the need for targeted studies.

Preparation Methods

Ester Protection and Ullmann Coupling

To avoid interference from the carboxylic acid group during coupling, 3-hydroxybenzoic acid is first protected as its methyl ester.

Protection steps :

  • Esterification : 3-Hydroxybenzoic acid → Methyl 3-hydroxybenzoate (H₂SO₄, MeOH, reflux).

  • Ullmann coupling : Methyl 3-hydroxybenzoate + 3-bromo-3-methylbenzene → Methyl 3-(3-methylphenoxy)benzoate.

Reaction conditions :

  • Catalyst : CuBr (5 mol%)

  • Base : K₂CO₃

  • Solvent : DMF, 120°C, 24 hours

  • Yield : ~70% (extrapolated from similar reactions)

Deprotection :
The ester is hydrolyzed using NaOH (2M, 80°C, 4 hours) to yield 3-(3-methylphenoxy)benzoic acid.

Chemical equation :

Methyl 3-(3-methylphenoxy)benzoateNaOH3-(3-Methylphenoxy)benzoic acid+MeOH\text{Methyl 3-(3-methylphenoxy)benzoate} \xrightarrow{\text{NaOH}} \text{this compound} + \text{MeOH}

Advantages :

  • Avoids high-pressure oxidation steps.

  • Suitable for lab-scale synthesis.

Disadvantages :

  • Additional protection/deprotection steps reduce overall yield.

  • Limited scalability due to solvent and base requirements.

Alternative Methods: Friedel-Crafts Alkylation and Chloromethylation

Chloromethylation and Hydrolysis

Adapting Patent CN105384620A, chloromethylation of benzoic acid derivatives using paraformaldehyde and ZnCl₂ might offer a route:

Reaction conditions :

  • Catalyst : ZnCl₂ (0.2 equivalents)

  • Solvent : CH₂Cl₂, 60–70°C, 15 hours

  • Reactants : Benzoyl chloride + paraformaldehyde → 3-chloromethyl benzoic acid

While this method produces chloromethyl intermediates, subsequent substitution with 3-methylphenol could yield the target compound. However, this route remains speculative and untested for phenoxy derivatives.

Comparative Analysis of Synthesis Routes

Method Key Steps Yield Scalability Cost
Ullmann + OxidationCoupling, Oxidation70–76%IndustrialModerate
Protected CouplingEsterification, Coupling, Hydrolysis~60%Lab-scaleHigh
ChloromethylationChloromethylation, SubstitutionN/AUncertainLow

Key observations :

  • The Ullmann-oxidation route is optimal for large-scale production due to established protocols.

  • Protected coupling suits small-scale synthesis but involves more steps.

  • Chloromethylation requires further validation for phenoxy derivatives.

Experimental Optimization and Challenges

Regioselectivity in Ullmann Coupling

The meta positioning of the phenoxy group demands precise control. Using directing groups (e.g., nitro) or sterically hindered catalysts can enhance selectivity.

Oxidation Byproduct Management

Over-oxidation to 3-(3-methylphenoxy)phthalic acid is mitigated by:

  • Strict temperature control (130–140°C).

  • Optimized airflow rates (1.5–4.5 m³/hr).

Solvent and Catalyst Recycling

Acetic acid and transition metal catalysts from the oxidation step can be recovered via distillation and ion-exchange resins, reducing costs .

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